molecular formula C10H11N3O2 B7892334 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B7892334
M. Wt: 205.21 g/mol
InChI Key: CSCGUIQHODTEGT-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of nitrogen atoms within the ring system imparts distinct chemical properties that make it a valuable subject for research and development.

Preparation Methods

The synthesis of 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of the pyrazole ring can be achieved through cyclization reactions involving hydrazine derivatives. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of industrial processes.

Chemical Reactions Analysis

1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its unique structure, the compound is explored for its potential use in drug discovery and development. It may act as a lead compound for the design of new pharmaceuticals.

    Industry: In materials science, the compound is used to develop new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques to understand its potential therapeutic applications.

Comparison with Similar Compounds

1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:

    Pyrazolopyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Indole derivatives: Indoles are another class of heterocyclic compounds with a similar nitrogen-containing ring system. They are widely studied for their biological activities and synthetic applications.

    Thiophene derivatives: Thiophenes are sulfur-containing heterocycles that exhibit diverse chemical reactivity and biological activities.

Properties

IUPAC Name

1-propan-2-ylpyrazolo[3,4-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6(2)13-9-7(5-11-13)3-4-8(12-9)10(14)15/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCGUIQHODTEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=N2)C(=O)O)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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